![molecular formula C14H13BrN2O3S B6126247 N'-(5-bromo-2-hydroxybenzylidene)-4-methylbenzenesulfonohydrazide CAS No. 118719-16-7](/img/structure/B6126247.png)
N'-(5-bromo-2-hydroxybenzylidene)-4-methylbenzenesulfonohydrazide
Vue d'ensemble
Description
“N’-(5-bromo-2-hydroxybenzylidene)-4-methylbenzenesulfonohydrazide” is a chemical compound. It has a linear formula of C15H13BrN2O2 and a molecular weight of 333.187 . It is a Schiff base, a class of compounds that are readily prepared by the reaction of aldehydes with hydrazine compounds .
A similar compound, N’-(5-bromo-2-hydroxybenzylidene)-4-methoxybenzohydrazide (H2BMH), and its dioxomolybdenum(VI) complex [MoO2(BMH)(EtOH)] have been synthesized and characterized by elemental analysis, IR spectra, and single crystal X-ray determination .
Molecular Structure Analysis
The molecular structure of this compound has been determined using X-ray single crystal structural determination . The structure of the compound is similar to other Schiff bases, which typically have versatile O, N, or S donor atoms .Chemical Reactions Analysis
The compound has been subjected to light and different pH values, and the pH-dependent species involved in the chemical network have been identified and characterized by NMR and UV-VIS spectroscopy .Physical And Chemical Properties Analysis
The compound has a molecular weight of 292.13 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . Its exact mass is 290.98949 g/mol and its monoisotopic mass is 290.98949 g/mol .Applications De Recherche Scientifique
Cancer Therapy
dCeMM1 has shown potential as a molecular glue degrader, which can induce the degradation of specific proteins involved in cancer progression. By targeting oncogenic transcription factors like NFKB1, dCeMM1 can impair the viability of leukemia cells . This makes it a promising candidate for developing new cancer therapies, particularly for cancers that are resistant to traditional treatments.
Protein Degradation
The compound is instrumental in the field of targeted protein degradation. dCeMM1 can recruit E3 ubiquitin ligases to degrade specific proteins, such as RBM39 and cyclin K . This ability to selectively degrade proteins opens up new avenues for research in protein homeostasis and the development of novel therapeutic strategies for diseases caused by protein dysregulation.
Drug Discovery
dCeMM1 is used in chemoproteomic platforms to discover new molecular glue degraders . These platforms help identify compounds that can induce the degradation of target proteins, which is crucial for developing drugs that can target previously undruggable proteins. This application is particularly valuable in the early stages of drug discovery and development.
Functional Genomics
In functional genomics, dCeMM1 is used to study the role of specific proteins in cellular processes. By inducing the degradation of target proteins, researchers can observe the resulting phenotypic changes and gain insights into the proteins’ functions . This approach is essential for understanding the genetic basis of diseases and identifying potential therapeutic targets.
Chemical Biology
dCeMM1 is a valuable tool in chemical biology for studying protein-protein interactions and the mechanisms of protein degradation . By using dCeMM1 to induce the degradation of specific proteins, researchers can dissect the molecular pathways involved in these processes and develop new strategies for manipulating protein interactions in cells.
Therapeutic Strategy Development
The compound’s ability to degrade specific proteins makes it a key player in developing new therapeutic strategies for diseases that involve protein dysregulation . By targeting proteins that are essential for disease progression, dCeMM1 can help create more effective and targeted treatments for a variety of conditions, including cancer and neurodegenerative diseases.
Mécanisme D'action
Target of Action
dCeMM1, also known as N’-(5-bromo-2-hydroxybenzylidene)-4-methylbenzenesulfonohydrazide, primarily targets the CRL4 DCAF15 ligase . This ligase plays a crucial role in protein degradation, a process vital for maintaining cellular homeostasis .
Mode of Action
dCeMM1 functions as a molecular glue . It enhances protein-protein interactions, thereby modulating the cell proteome . Specifically, dCeMM1 rewires the CRL4 DCAF15 ligase, enabling it to degrade RBM39 . The compound also degrades cyclin K, CDK12, and CDK13, mediated by the CRL4B ligase complex .
Biochemical Pathways
The action of dCeMM1 affects the ubiquitin-proteasome system . By enhancing the interaction between the CRL4 DCAF15 ligase and its targets, dCeMM1 facilitates targeted protein degradation . This modulation of protein-protein interactions can influence various biochemical pathways, potentially leading to downstream effects such as altered cell signaling or gene expression .
Result of Action
The primary result of dCeMM1’s action is the degradation of its target proteins . This can lead to changes at the molecular and cellular levels, potentially influencing cell proliferation, differentiation, and survival . For instance, the degradation of RBM39, cyclin K, CDK12, and CDK13 could impact cell cycle regulation and transcriptional control .
Propriétés
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-4-methylbenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O3S/c1-10-2-5-13(6-3-10)21(19,20)17-16-9-11-8-12(15)4-7-14(11)18/h2-9,17-18H,1H3/b16-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEIAQYKTXKQGF-CXUHLZMHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=CC(=C2)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C=CC(=C2)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
10.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26670388 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N'-(5-Bromo-2-hydroxybenzylidene)-4-methylbenzenesulfonohydrazide | |
CAS RN |
118719-16-7 | |
Record name | N'-(5-BROMO-2-HYDROXYBENZYLIDENE)-4-METHYLBENZENESULFONOHYDRAZIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.